5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde
Description
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-2-3-10-7(4-5-13-10)8(9)6-11/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJTYVNAGPHTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)OCC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and cyclization reactions are likely employed on a larger scale to produce this compound.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 5-Methoxy-2,3-dihydro-1-benzofuran-4-carboxylic acid.
Reduction: 5-Methoxy-2,3-dihydro-1-benzofuran-4-methanol.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde has several scientific research applications, including:
Mechanism of Action
benzofuran derivatives are known to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes . The specific interactions and pathways would depend on the particular application and the structural modifications of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde can be contextualized against related benzofuran and heterocyclic derivatives. Below is a detailed analysis:
Structural Analogues
- Conformational Rigidity : The dihydrobenzofuran scaffold restricts rotational freedom, contrasting with spirocyclic derivatives (e.g., compound 19 in ), which introduce additional steric constraints .
Reactivity and Functionalization
- Aldehyde Reactivity : The aldehyde group in this compound is susceptible to nucleophilic additions (e.g., Grignard reactions) and oxidations, similar to other aromatic aldehydes. However, steric hindrance from the dihydrofuran ring may slow kinetics compared to planar benzaldehyde derivatives.
- Methoxy-Directed Reactions: The methoxy group at C-5 can direct electrophilic substitution to the para position (C-4), as seen in bromination or nitration pathways, analogous to methoxy-substituted cyclohexanones (e.g., bromohydroxyphorone synthesis in ) .
Key Research Findings
Synthetic Flexibility : The target compound’s synthesis (via intermediates like compound 19) highlights adaptability for generating diverse libraries, such as spirocyclic or alkylated derivatives .
Reactivity Contrasts: Compared to acetylated o-tolyl methyl ether derivatives (e.g., 4-methoxy-3-methylacetophenone in ), the aldehyde group in the target compound offers distinct pathways for functionalization .
Structural Insights : Computational modeling (e.g., using SHELXPRO or similar tools) could further elucidate the dihydrobenzofuran ring’s impact on molecular conformation and stability .
Biological Activity
Introduction
5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde is a compound belonging to the benzofuran family, characterized by its unique structural features, including a methoxy group and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core with a methoxy group at the 5-position and an aldehyde group at the 4-position. These functional groups significantly influence its reactivity and biological interactions.
Target Interactions
Benzofuran derivatives are known to exhibit biological activities through various mechanisms. The specific interactions of this compound include:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It can interact with receptors that mediate cellular responses, potentially influencing cell signaling pathways.
Biochemical Pathways
Research indicates that this compound can affect multiple biochemical pathways, leading to its diverse pharmacological effects. For instance, it has shown potential in modulating oxidative stress responses and apoptosis in cancer cells.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 8.33 - 23.15 µM |
| Candida albicans | 0.0048 mg/mL |
These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against yeast strains .
Anticancer Activity
The compound's anticancer potential has been evaluated in various studies. Notably, it has shown significant inhibitory effects on cell growth in different cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 7.80 |
| MCF7 (breast cancer) | 12.50 |
These findings suggest that this compound may induce apoptosis and inhibit proliferation in cancer cells through mechanisms such as oxidative stress modulation and cell cycle arrest .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative damage. This activity is particularly relevant in the context of cancer prevention and treatment.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Properties : A study demonstrated that this compound effectively inhibited the growth of multiple bacterial strains with varying MIC values, indicating its potential as a broad-spectrum antimicrobial agent .
- Anticancer Efficacy : Research involving human cancer cell lines revealed that the compound significantly reduced cell viability in A549 and MCF7 cells, suggesting its potential as a chemotherapeutic agent .
- Oxidative Stress Modulation : Another study highlighted its role in modulating oxidative stress markers in cancer cells, further supporting its therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for 5-methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde, and how can yield be improved?
Methodological Answer: The synthesis of benzofuran-derived aldehydes typically involves cyclization and oxidation steps. For example, a cascade [3,3]-sigmatropic rearrangement followed by aromatization has been employed for structurally related benzofurans (e.g., 3,5-bis(benzyloxy)-2-(6-(benzyloxy)-3-methylbenzofuran-2-yl)phenol) using NaH/THF as a base-solvent system . To optimize yield:
- Catalyst Selection: Use mild bases (e.g., NaH) to avoid side reactions.
- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the aldehyde.
- Reaction Monitoring: TLC or HPLC can track intermediate formation.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- NMR: H and C NMR identify methoxy, dihydrofuran, and aldehyde protons (e.g., aldehyde proton at ~9.8–10.2 ppm).
- IR: Confirm aldehyde C=O stretch (~1700 cm).
- X-ray Crystallography: SHELX software (e.g., SHELXL) resolves ambiguities in stereochemistry or bond lengths, especially if spectral data conflicts with expected structure .
- Resolution of Discrepancies: Compare experimental NMR shifts with computational predictions (DFT) or re-examine crystallization conditions to address twinning/disorder .
Q. What safety protocols are recommended for handling and storing this aldehyde?
Methodological Answer:
- Handling: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/skin contact. Static-free equipment minimizes ignition risks .
- Storage: Keep in airtight containers under inert gas (N) at –20°C to prevent oxidation or moisture uptake .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict reactivity or biological interactions of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde reactivity).
- Molecular Docking: Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes like AcrB, as seen in naphthalimide derivatives) .
- Validation: Compare docking scores with experimental IC values to refine models.
Q. What strategies address challenges in crystallizing this compound, such as twinning or disorder?
Methodological Answer:
Q. How can mechanistic studies elucidate the compound’s role in multicomponent reactions?
Methodological Answer:
Q. What synthetic modifications enhance stability or bioactivity of this aldehyde?
Methodological Answer:
- Derivatization: Introduce electron-withdrawing groups (e.g., nitro) to the benzofuran ring to stabilize the aldehyde.
- Prodrug Design: Convert the aldehyde to a Schiff base for controlled release in biological systems.
- SAR Studies: Test analogs (e.g., 5-fluoro or 5-bromo derivatives) for antimicrobial activity, inspired by related xanthene-carbaldehyde scaffolds .
Q. How are contradictions between theoretical and experimental data resolved in structural studies?
Methodological Answer:
- Multi-Method Validation: Cross-check X-ray data with solid-state NMR to confirm bond angles/distances.
- Hirshfeld Surface Analysis: Visualize intermolecular interactions (e.g., C–H···O) to explain packing anomalies.
- Software Tools: Olex2 or Mercury refine hydrogen-bonding networks against SHELX-refined models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
